Array ( [bid] => 12156221 ) Buy (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Catalog No.
S12617226
CAS No.
M.F
C18H12FN3O3S2
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)m...

Product Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Molecular Formula

C18H12FN3O3S2

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H12FN3O3S2/c1-9-20-21-18(27-9)22-14(10-4-6-11(19)7-5-10)13(16(24)17(22)25)15(23)12-3-2-8-26-12/h2-8,14,24H,1H3

InChI Key

FDUQYSBRKFYPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups that contribute to its potential biological activity. This compound includes a pyrrolidine core, which is a five-membered nitrogen-containing ring, and is substituted with various aromatic and heterocyclic moieties. The presence of the fluorophenyl group and the thiophen-2-yl hydroxy group suggests that this compound may exhibit interesting electronic properties and reactivity due to the electron-withdrawing nature of fluorine and the potential for hydrogen bonding from the hydroxy group.

The chemical behavior of this compound can be analyzed through various types of reactions typical for organic molecules:

These reactions can be facilitated by specific enzymes in biological systems, highlighting the importance of enzyme catalysis in metabolic pathways where this compound might be involved

Preliminary studies suggest that compounds similar to (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione may exhibit various biological activities. These include:

  • Antimicrobial Properties: Many pyrrolidine derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to modulate inflammatory pathways.

The specific biological mechanisms through which this compound exerts its effects are still under investigation and would require further empirical studies .

The synthesis of this complex compound typically involves multi-step organic reactions. A plausible synthetic route could include:

  • Formation of the Pyrrolidine Ring: This may involve cyclization reactions starting from suitable precursors containing amine and carbonyl functionalities.
  • Introduction of Substituents: The introduction of the fluorophenyl and thiophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Final Modifications: Hydroxylation and other modifications can be performed using standard organic synthesis techniques such as oxidation or functional group interconversion.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and potential bioactivity, it could serve as a lead compound in drug discovery for treating infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may allow for development as a pesticide or fungicide.
  • Material Science: The electronic properties imparted by the fluorine atom could make it useful in developing new materials with specific electronic characteristics.

Research into these applications is ongoing, indicating a broad scope for future exploration .

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Assays: Assessing the effects of the compound on cellular processes like proliferation or apoptosis in cultured cells.
  • In Vivo Studies: Testing its efficacy and safety in animal models to predict human responses.

These interactions can inform both therapeutic potential and safety profiles .

Several compounds share structural features with (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
1. 5-FluoroindoleIndole ring with fluorineAnticancer activity
2. Thiazole derivativesThiazole ring systemAntimicrobial properties
3. Thiophene-based compoundsThiophene ringsAnti-inflammatory effects

These compounds highlight how variations in substituents can lead to significant differences in biological activity while maintaining a core structural similarity. The unique combination of functional groups in the target compound may provide distinct advantages over these similar compounds in terms of potency or selectivity .

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

401.03041176 g/mol

Monoisotopic Mass

401.03041176 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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